molecular formula C12H17N B057472 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 4497-58-9

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B057472
CAS No.: 4497-58-9
M. Wt: 175.27 g/mol
InChI Key: KSNRDYQOHXQKAB-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H17N. It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at positions 2, 2, and 4. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the catalytic hydrogenation of 2,2,4-trimethylquinoline. This reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed:

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a reagent in the synthesis of sensitizers for dye-sensitized solar cells. It is also utilized in the preparation of phenothiazinium photosensitizers which are crucial for photodynamic therapy and other light-activated processes.

Biology

Research indicates that 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibits neuroprotective properties. A study demonstrated its effectiveness in reducing oxidative stress and inflammation in animal models of Parkinson’s disease. Specifically, derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline were shown to alleviate oxidative stress markers and improve motor coordination in rats subjected to rotenone-induced Parkinsonism .

Medicine

The medicinal applications are noteworthy; derivatives of this compound have been studied for their antioxidant and anti-inflammatory activities. These properties make them potential candidates for therapeutic interventions in neurodegenerative diseases and other conditions characterized by oxidative stress .

Industrial Applications

In industrial contexts, this compound is used as an antioxidant and corrosion inhibitor. Its ability to stabilize materials against degradation makes it valuable in various manufacturing processes.

Data Tables

Application AreaSpecific UseMechanism
ChemistrySensitizers for solar cellsEnhances light absorption
BiologyNeuroprotectionReduces oxidative stress
MedicineAntioxidant agentsScavenges free radicals
IndustryCorrosion inhibitorStabilizes materials

Case Study 1: Neuroprotective Effects

A study published in PMC investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline on oxidative stress in a rat model of Parkinson’s disease. The results indicated significant reductions in pro-inflammatory cytokines and improved motor coordination scores compared to control groups treated with standard medications like rasagiline .

Case Study 2: Industrial Application

Research has shown that incorporating this compound into industrial formulations enhances the longevity of materials exposed to corrosive environments. This application is particularly relevant in sectors such as automotive and construction where material degradation can lead to significant economic losses.

Comparison with Similar Compounds

Uniqueness: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its enhanced stability and reactivity make it a valuable compound in various research and industrial applications .

Biological Activity

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a bicyclic organic compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological properties of TMTHQ, focusing on its neuroprotective effects, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

TMTHQ features a tetrahydroquinoline structure characterized by a fused six-membered and five-membered ring containing nitrogen. Its molecular formula is C12H15N, and it possesses unique methyl group arrangements that influence its chemical reactivity and biological activity.

1. Neuroprotective Effects

Research indicates that TMTHQ exhibits significant neuroprotective properties. A study demonstrated that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) can alleviate oxidative stress and inflammation in models of neurodegenerative diseases such as Parkinson's disease. HTHQ was shown to:

  • Reduce oxidative stress markers : It decreased levels of 8-isoprostane and lipid oxidation products in rat models .
  • Improve motor coordination : HTHQ treatment resulted in enhanced motor coordination scores compared to control groups .
  • Regulate inflammatory responses : The compound inhibited the expression of pro-inflammatory cytokines and reduced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity .

2. Antioxidant Properties

TMTHQ has been recognized for its antioxidant capabilities. It enhances the body's antioxidant defense mechanisms by:

  • Increasing antioxidant enzyme activity : TMTHQ boosts the activity of enzymes that combat oxidative stress.
  • Scavenging free radicals : The compound can neutralize free radicals, thereby protecting cells from oxidative damage.

3. Anti-inflammatory Effects

The anti-inflammatory potential of TMTHQ is notable. It has been shown to:

  • Inhibit pro-inflammatory pathways : By reducing the activation of NF-κB and other inflammatory mediators, TMTHQ can mitigate inflammation-related damage in neural tissues .

The biological activity of TMTHQ is attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : TMTHQ enhances the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Neuroprotection : The compound normalizes chaperone activity and suppresses apoptosis in neuronal cells under stress conditions.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A recent study focused on the effects of HTHQ on rats with rotenone-induced Parkinsonism. The findings included:

ParameterControl GroupHTHQ Treatment
Motor Coordination ScoreLowHigh
Tyrosine Hydroxylase LevelsLowHigh
Oxidative Stress MarkersElevatedReduced
NF-κB ExpressionHighLow

HTHQ significantly improved motor functions and reduced oxidative stress markers compared to controls .

Case Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of TMTHQ derivatives. The study revealed that:

CompoundDPPH Scavenging Activity (%)IC50 (μg/mL)
6-Hydroxy-TMTHQ8525
TMTHQ7040

These results indicate that modifications to the TMTHQ structure can enhance its antioxidant properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence methodology selection?

  • Methodology : The compound is typically synthesized via cyclization of substituted amines. For example, epichlorohydrin reacts with aromatic amines (e.g., diphenylamine) to form intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which undergoes intramolecular cyclization under heat to yield the tetrahydroquinoline core . Substituent location (e.g., methyl groups at positions 2, 2, and 4) dictates reaction conditions, such as temperature and catalyst choice, to avoid steric hindrance and ensure regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR : Assign methyl group resonances (e.g., δ 1.2–1.4 ppm for geminal dimethyl groups) and aromatic protons to confirm substitution patterns.
  • X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated in studies of similar tetrahydroquinoline derivatives (e.g., (4R)-4-(biphenyl) analogs) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 189 for C12H15N) and fragmentation patterns .

Q. What biological activities are associated with this compound derivatives in preclinical models?

  • Key Findings :

  • Antioxidant activity : 6-Hydroxy-2,2,4-trimethyl derivatives reduce oxidative stress markers (e.g., 8-isoprostane, protein carbonyls) in rat Parkinson’s disease models by scavenging ROS .
  • Anti-inflammatory effects : Suppression of NF-κB pathway and pro-inflammatory cytokines (e.g., IL-6, TNF-α) has been observed, linked to improved motor function in neurodegeneration studies .

Q. How do structural modifications (e.g., hydroxylation, fluorination) alter the compound’s physicochemical properties?

  • Methodology :

  • Hydroxylation : Introducing -OH groups (e.g., at position 6) increases polarity, enhancing solubility and antioxidant capacity via hydrogen bonding .
  • Fluorination : Fluorine at position 6 (as in 6-fluoro analogs) improves metabolic stability and bioavailability by reducing cytochrome P450-mediated degradation .

Q. What are the primary applications of tetrahydroquinoline derivatives in non-pharmaceutical research?

  • Applications :

  • Corrosion inhibition : Methyl and aryl substituents enhance adsorption on metal surfaces, forming protective layers .
  • Dye synthesis : Conjugated π-systems in tetrahydroquinolines enable absorption in visible spectra, useful in photoresponsive materials .

Advanced Research Questions

Q. How can mechanistic contradictions in the antioxidant efficacy of this compound derivatives be resolved across different experimental models?

  • Methodology :

  • Dose-response studies : Compare ROS scavenging at varying concentrations (e.g., 10–100 μM) in vitro (cell-free assays) vs. in vivo (rodent models) to identify threshold effects .
  • Pathway analysis : Use siRNA knockdowns to isolate contributions of Nrf2/ARE vs. NF-κB pathways in neuroprotection .

Q. What strategies optimize stereoselective synthesis of optically active this compound derivatives?

  • Methodology :

  • Enzymatic resolution : Lipases (e.g., Candida antarctica lipase B) or acyltransferases enantioselectively hydrolyze racemic alcohols, achieving >90% enantiomeric excess .
  • Chiral auxiliaries : Use (R)- or (S)-Binap ligands in asymmetric hydrogenation to control stereochemistry at position 4 .

Q. How do conflicting reports on catalytic efficiency in tetrahydroquinoline synthesis arise, and how can they be addressed?

  • Analysis :

  • Catalyst variability : Compare Pd/C vs. Raney Ni in hydrogenation steps; Pd/C often gives higher yields (85% vs. 70%) but requires stricter moisture control .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization rates but may promote side reactions in acidic conditions .

Q. What design principles govern the development of bifunctional this compound derivatives for dual activity (e.g., antioxidant + anti-inflammatory)?

  • Methodology :

  • Scaffold hybridization : Attach nitric oxide-donating groups (e.g., nitrate esters) to the tetrahydroquinoline core to synergize antioxidant and vasodilatory effects .
  • Computational modeling : Use DFT calculations to predict substituent effects on redox potential and binding affinity to Keap1 (Nrf2 regulator) .

Q. What experimental design considerations are critical for in vivo studies of this compound in neurodegenerative models?

  • Protocol :

  • Dosing regimen : Administer 10–50 mg/kg/day intraperitoneally for 14–28 days to balance bioavailability and toxicity in rats .
  • Endpoint assays : Measure tyrosine hydroxylase (TH) levels via Western blot and motor coordination via rotarod tests, with sample sizes ≥10/group to ensure statistical power .

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNRDYQOHXQKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=CC=CC=C12)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884081
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4497-58-9
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Record name 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
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Synthesis routes and methods

Procedure details

In 10 ml of ethanol was dissolved 2.0 g (11.5 millimoles) of 1,2-dihydro-2,2,4-trimethylquinoline, and 0.4 g of 10% Pd-C was added to the solution and reaction was carried out at 60° C. in a hydrogen atmosphere for 7 hours. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure to obtain 1.8 g (the yield was 89%) of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the form of a light-brown oil. To 0.5 g (3.7 millimoles) of 4-hydroxymethylimidazole hydrochloride was added 3 ml of thionyl chloride and reaction was carried out at 50° C. for 2 hours. The excess of thionyl chloride was removed by distillation under reduced pressure. The residue was dissolved in 10 ml of DMF and a solution of 1.1 g (6.3 millimoles) of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in 5 ml of DMF was added to the above solution at 100° C. Reaction was carried out for 1 hour. DMF was removed from the reaction mixture by distillation under reduced pressure. An aqueous solution of sodium hydrogen-carbonate was added to the residue and the mixture was extracted with dichloromethane. The organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure to obtain a light-green oil. The oil was purified by the silica gel column chromatography (developing solvent; ethyl acetate) to obtain 0.35 g (the yield was 39%) of 4-[1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolyl)methyl]imidazole in the form of a colorless crystal. Reaction was carried out in the same manner as described in Example 3 by using 4-[1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolyl)methyl]imidazole to obtain 0.35 g (the yield was 30%) of intended compound No. 8 in the form of a light-brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

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